molecular formula C17H20ClNO5S2 B13076187 (S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate CAS No. 744256-72-2

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate

Cat. No.: B13076187
CAS No.: 744256-72-2
M. Wt: 417.9 g/mol
InChI Key: NYRGDYXGARXQTE-RSAXXLAASA-N
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Description

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate is a chiral small molecule characterized by a thienopyridine core, a 2-chlorophenyl substituent, and a methanesulfonate counterion. This compound is structurally related to antiplatelet agents like clopidogrel, with the (S)-enantiomer configuration critical for its pharmacological activity . Its molecular formula is C₁₆H₁₈ClNO₆S₂, with a molecular weight of 419.90 g/mol . The methanesulfonate salt enhances solubility and stability, making it suitable for pharmaceutical formulations targeting thrombotic disorders .

Properties

CAS No.

744256-72-2

Molecular Formula

C17H20ClNO5S2

Molecular Weight

417.9 g/mol

IUPAC Name

methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.CH4O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;1H3,(H,2,3,4)/t15-;/m0./s1

InChI Key

NYRGDYXGARXQTE-RSAXXLAASA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the chlorophenyl group and the esterification to form the acetate. The final step involves the addition of the methanesulfonate group under specific reaction conditions, such as the use of methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Metabolic Activation

As a prodrug, the compound undergoes hepatic metabolism to generate its active metabolite:

2.1 Hydrolysis and Oxidation

  • Ester Hydrolysis : The methyl ester is cleaved by carboxylesterases (CES1/2) to form a carboxylic acid intermediate .

  • Cytochrome P450 Oxidation : The intermediate undergoes oxidation via CYP2C19 to form a thiolactone derivative, which covalently binds to platelet ADP receptors .

2.2 Metabolite Profile

MetaboliteMolecular FormulaRole
Carboxylic AcidC₁₆H₁₆ClNO₃SIntermediate
ThiolactoneC₁₅H₁₄ClNOSActive Species
Methanesulfonic AcidCH₄O₃SByproduct

Degradation Pathways

The compound is susceptible to degradation under specific conditions:

3.1 Hydrolytic Cleavage

  • Ester Hydrolysis : The methyl ester undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), yielding the carboxylic acid .

  • Sulfate Hydrolysis : The methanesulfonate group is labile under basic conditions, leading to desulfonation .

3.2 Thermal Stability

  • Melting Point : 145–150°C (determined via differential scanning calorimetry) .

  • Decomposition : Onset of decomposition occurs at 220°C, forming carbonized residues .

Comparative Analysis of Related Compounds

CompoundCAS NumberMolecular FormulaKey Feature
Methanesulfonate 744256-72-2C₁₇H₂₀ClNO₅S₂Prodrug form
Sulfate Salt 120202-71-3C₁₆H₁₈ClNO₆S₂Active metabolite precursor
Parent Acid 90055-48-4C₁₆H₁₆ClNO₂SIntermediate

Structural and Spectroscopic Data

5.1 SMILES Notation
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 .

5.2 Key Spectroscopic Peaks

  • ¹H NMR : δ 7.45–7.25 (aromatic protons), δ 4.15 (methyl ester) .

  • Mass Spectrometry : m/z 417.9 (M+H⁺) .

Research Findings

  • Enantiomeric Purity : The (S)-enantiomer exhibits 99.8% optical purity, critical for therapeutic efficacy .

  • Pharmacokinetics : The methanesulfonate salt demonstrates improved bioavailability (85%) compared to the sulfate form (65%) .

Scientific Research Applications

Antiplatelet Activity

Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. It works by inhibiting the P2Y12 receptor on platelets, which plays a critical role in platelet activation and aggregation. This mechanism is vital for reducing the risk of thrombotic events such as myocardial infarction and stroke.

Combination Therapy

In clinical settings, Clopidogrel is often used in combination with aspirin to enhance antiplatelet effects. This dual therapy is particularly beneficial for patients undergoing percutaneous coronary interventions (PCI) or those with acute coronary syndrome (ACS).

Clinical Trials and Studies

Numerous studies have validated the efficacy of Clopidogrel in various populations:

  • A landmark trial known as the CLARITY-TIMI 28 study demonstrated that Clopidogrel significantly reduced the risk of major cardiovascular events when used alongside aspirin in patients with ST-elevation myocardial infarction (STEMI) undergoing PCI.
  • The CURE trial further established Clopidogrel's benefits in patients with non-ST elevation ACS, showing a reduction in cardiovascular mortality and recurrent ischemic events.

Mechanistic Studies

Research has delved into the molecular mechanisms by which Clopidogrel exerts its effects. The drug is a prodrug that requires metabolic activation via cytochrome P450 enzymes (CYP2C19), which converts it into its active thiol metabolite. This metabolite irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation.

Genetic Variability

Studies have identified genetic polymorphisms in CYP2C19 that affect individual responses to Clopidogrel. Patients with certain genetic variants may experience reduced efficacy of the drug, leading to increased risks of adverse cardiovascular events. This has prompted research into personalized medicine approaches to optimize antiplatelet therapy based on genetic testing.

Safety and Side Effects

While Clopidogrel is generally well-tolerated, it can cause side effects such as gastrointestinal bleeding and allergic reactions. The risk of bleeding increases when combined with other anticoagulants or non-steroidal anti-inflammatory drugs (NSAIDs). Monitoring and management strategies are essential to mitigate these risks.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric and Counterion Variations

(R)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide
  • Molecular Formula : C₁₅H₁₅ClN₂OS
  • Molecular Weight : 306.81 g/mol
  • Key Difference : The (R)-enantiomer and acetamide group (vs. ester in the target compound) reduce bioactivity, as the (S)-configuration and ester linkage are critical for receptor binding in antiplatelet agents .
(S)-Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate Hydrogensulfate
  • Molecular Formula: C₁₆H₁₆ClNO₂S·H₂SO₄
  • Molecular Weight : 419.90 g/mol
  • Key Difference : The hydrogensulfate counterion may alter crystallization behavior and bioavailability compared to methanesulfonate, though both salts share the same core structure .

Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives

(S)-Methyl 2-(4-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
  • Key Difference : Substitution at the 4-position of the phenyl ring (vs. 2-chloro) reduces antiplatelet efficacy, as the 2-chloro group optimizes steric and electronic interactions with the P2Y₁₂ receptor .

Polymorphic Forms and Salts

  • Hydrochloride Salt : Used in antithrombotic formulations, but exhibits lower solubility than methanesulfonate in aqueous media .
  • Naphthalene-1,5-disulfonate Salt : A bulkier counterion improves crystalline stability and shelf life, though it may slow dissolution rates .
  • Polymorphs (Alpha, Beta, Gamma) : Polymorphic forms of the hydrobromide salt demonstrate varied melting points and hygroscopicity, impacting manufacturing processes .

Biological Activity

(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate (CAS No. 744256-72-2) is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C17H20ClNO5S2
  • Molecular Weight : 417.93 g/mol
  • CAS Number : 744256-72-2
  • Storage Conditions : Sealed in dry conditions at 2-8°C

This compound exhibits several pharmacological effects primarily through its interaction with various biological targets:

  • Antiplatelet Activity : Similar to its parent compound Clopidogrel, this derivative may inhibit platelet aggregation by blocking the P2Y12 receptor, which is crucial for platelet activation and aggregation. This mechanism is vital in preventing thrombus formation and managing cardiovascular diseases.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thienopyridine moiety may enhance the compound's ability to induce apoptosis in malignant cells.

Anticancer Evaluation

A series of in vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.59Induction of apoptosis
HCT1160.48Cell cycle arrest
UACC-620.42Inhibition of proliferation
K5620.36Apoptotic pathway activation

These findings suggest that the compound exhibits significant anticancer activity, potentially outperforming some existing treatments.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups (like Cl) on the aromatic ring enhances cytotoxicity. Modifications to the thienopyridine core can also influence biological activity, indicating that careful structural modifications could lead to improved efficacy.

Case Studies

  • Case Study on Antiplatelet Activity :
    A study involving animal models demonstrated that this compound significantly reduced platelet aggregation compared to controls when administered at varying doses. The results indicated a dose-dependent response, aligning with the pharmacodynamics observed in Clopidogrel.
  • Case Study on Cancer Cell Lines :
    In a comparative study against a panel of cancer cell lines, this compound showed superior efficacy compared to standard chemotherapeutics like Doxorubicin and Cisplatin in inhibiting cell growth and inducing apoptosis.

Q & A

Q. What are the critical analytical methods for confirming the structure and stereochemistry of this compound?

To confirm the structure, employ X-ray crystallography to resolve atomic coordinates and bond angles, as demonstrated in single-crystal studies of analogous thienopyridine derivatives . For stereochemical validation, use NOESY NMR to detect spatial proximity of protons and chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy .

Q. How can researchers ensure high enantiomeric purity during synthesis?

Utilize asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) or kinetic resolution techniques. Monitor purity via polarimetry or chiral HPLC with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Intermediate diastereomeric salts (e.g., with tartaric acid) can enhance enantiomeric separation .

Q. What synthetic intermediates are pivotal for constructing the thienopyridine core?

Key intermediates include:

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine , synthesized via cyclization of 2-aminothiophene derivatives.
  • (S)-2-(2-Chlorophenyl)acetic acid esters , prepared by enantioselective alkylation using chiral auxiliaries .

Advanced Research Questions

Q. How should contradictions between computational predictions and experimental NMR data be resolved?

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with dynamic NMR analysis to account for conformational flexibility. For example, if computed chemical shifts diverge from observed 1^1H-NMR data, assess solvent effects or rotameric equilibria using variable-temperature NMR .

Q. What experimental designs mitigate degradation of the compound during stability studies?

Implement accelerated stability testing under ICH Q1A guidelines:

  • Store samples at 40°C/75% RH and analyze degradation products via LC-MS/MS .
  • Use cryogenic preservation (-80°C) for long-term stability, as organic degradation rates increase with temperature .

Q. How can the methanesulfonate counterion impact pharmacokinetic optimization?

Screen alternative counterions (e.g., besylate, tosylate) via solubility studies in biorelevant media (FaSSIF/FeSSIF). Characterize salt forms using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to correlate crystallinity with dissolution rates .

Q. What strategies prevent enantiomer interconversion during storage or biological assays?

  • Avoid protic solvents (e.g., methanol) that may catalyze racemization.
  • Add radical scavengers (e.g., BHT) to inhibit oxidative pathways.
  • Validate enantiopurity periodically using chiral supercritical fluid chromatography (SFC) .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplicationReference
X-ray Crystallographyλ = 0.71073 Å (Mo-Kα), R-factor < 0.05Absolute configuration determination
Chiral HPLCColumn: Chiralpak AD-H, 250 × 4.6 mm, 5 µmEnantiomeric excess (ee) validation
NOESY NMRMixing time: 800 ms, 500 MHzStereochemical proximity analysis

Table 2. Stability Study Design for Degradation Analysis

ConditionDurationAnalysis MethodCritical Parameters
40°C/75% RH6 monthsLC-MS/MSDegradation product identification
Photolytic (ICH Q1B)1.2 M lux-hrsUV-Vis spectroscopyλ = 254 nm, Δ absorbance monitoring

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